N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a structurally complex molecule featuring:
- A benzodioxole moiety (2H-1,3-benzodioxol-5-yl), known for enhancing lipophilicity and metabolic stability .
- A 3-nitrophenylmethyl sulfanyl group, introducing electron-withdrawing effects that may influence reactivity and binding interactions .
- An acetamide linker, facilitating structural diversification and solubility modulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O6S/c33-24(28-13-16-8-9-22-23(11-16)38-15-37-22)12-21-26(34)31-25(29-21)19-6-1-2-7-20(19)30-27(31)39-14-17-4-3-5-18(10-17)32(35)36/h1-11,21H,12-15H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPYGOQKLGPTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
Cyclization via Copper-Catalyzed Coupling
- The intermediate 2-(2-bromophenyl)-1H-imidazole undergoes intramolecular C–N coupling to form the fused quinazoline ring.
Key Reaction :
$$
\text{2-(2-Bromophenyl)-1H-imidazole} \xrightarrow[\text{CuI, K}2\text{CO}3]{\text{DMF, 150°C}} \text{Imidazo[1,2-c]quinazolin-3-one}
$$
Functionalization with the Acetamide Side Chain
The acetamide moiety is installed through a two-step sequence: (i) alkylation with chloroacetyl chloride and (ii) amidation with N-(2H-1,3-benzodioxol-5-ylmethyl)amine.
Alkylation at Position 2
Amidation with N-(2H-1,3-Benzodioxol-5-ylmethyl)Amine
Key Reaction :
$$
\text{2-Chloroacetyl Intermediate} + \text{H}2\text{NCH}2\text{C}6\text{H}3\text{O}_2 \xrightarrow[\text{EDC/HOBt}]{\text{DMF}} \text{Target Acetamide}
$$
Optimization and Challenges
Regioselectivity in Sulfenylation
Side Reactions in Amidation
- Over-alkylation is prevented by controlling stoichiometry (1:1.2 ratio of chloroacetyl chloride to quinazolinone).
Spectroscopic Characterization Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₂₂N₄O₆S |
| Molecular Weight | 542.56 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, quinazoline-H), 7.85–6.85 (m, aromatic H) |
| ¹³C NMR | δ 170.2 (C=O), 148.1 (C-NO₂), 45.8 (CH₂S) |
| HRMS (ESI) | [M+H]⁺ calcd. 543.1294, found 543.1298 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound's structure suggests it may inhibit specific cancer cell lines. Research indicates that imidazoquinazolines can exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. Studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
-
Antimicrobial Properties
- Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the benzodioxole moiety may enhance the compound's ability to penetrate bacterial membranes, suggesting its potential as an antimicrobial agent.
-
Neurological Disorders
- There is growing interest in compounds that can modulate neurotransmitter systems. Preliminary studies suggest that derivatives of benzodioxole can affect serotonin and dopamine receptors, indicating potential applications in treating conditions such as depression and anxiety.
Biochemical Applications
-
Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar imidazoquinazoline structures have been shown to inhibit kinases and phosphatases, which are crucial in various cellular processes.
-
Drug Delivery Systems
- Recent research has explored the use of complexed compounds for targeted drug delivery systems. The unique structure of this compound may allow for conjugation with nanoparticles or liposomes, enhancing the delivery of therapeutic agents to specific tissues.
Case Study 1: Anticancer Efficacy
A study published in Cancer Chemotherapy and Pharmacology explored the efficacy of imidazoquinazolines against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms, suggesting that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide warrants further investigation as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research published in Journal of Antimicrobial Chemotherapy demonstrated that benzodioxole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a new antimicrobial agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This can lead to the disruption of cellular processes that are critical for cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogs
Core Heterocycle Analysis
- Imidazo[1,2-c]quinazolinone (Target): This fused bicyclic system offers rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). The 3-oxo group may participate in hydrogen bonding .
- Triazolo[3,4-b]benzothiazole (): The triazole-thiazole fusion provides electron-deficient regions, enhancing affinity for electron-rich biological targets. However, the absence of a nitro group reduces electron-withdrawing effects compared to the target compound .
Substituent Effects
- Benzodioxolylmethyl (Target and ): Both compounds share this substituent, which improves membrane permeability but may reduce aqueous solubility due to hydrophobicity .
- Indolylmethyl (): The indole moiety introduces hydrogen-bond donor/acceptor capabilities, likely enhancing target engagement in polar active sites .
Electronic Properties
- The nitro group in the target compound creates a strong electron-deficient environment, contrasting with the electron-rich indole in . This difference could lead to divergent reactivity in redox or charge-transfer interactions .
- Sulfanyl Linkers: While both the target and compounds feature sulfanyl groups, the absence of a nitro substituent in results in higher electron density at sulfur, altering nucleophilic susceptibility .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity based on available literature.
Chemical Structure
The molecular formula of the compound is , and it features a unique combination of functional groups that suggest diverse biological interactions. The presence of the benzodioxole moiety and the imidazoquinazoline structure are particularly noteworthy for their established bioactivity in related compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing various reagents and catalysts to facilitate the formation of the desired structures. While specific synthetic pathways for this compound are not widely documented, similar compounds have been synthesized using techniques such as:
- Condensation Reactions : Combining amines with carbonyl compounds.
- Cyclization : Forming cyclic structures from linear precursors.
- Functional Group Modifications : Introducing or modifying groups such as sulfonyl or nitro groups.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of imidazoquinazoline have been shown to inhibit tumor growth in various cancer cell lines. The specific biological activity of this compound remains to be thoroughly investigated; however, preliminary studies suggest potential efficacy against cancer cells.
| Compound | Activity | Reference |
|---|---|---|
| Imidazoquinazoline Derivatives | Anticancer | |
| Benzodioxole Derivatives | Antimicrobial | |
| Sulfanyl Compounds | Antioxidant |
The proposed mechanism for the biological activity of this compound may involve:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cell proliferation.
- Induction of Apoptosis : Some derivatives trigger programmed cell death in malignant cells.
- Antioxidant Activity : The presence of benzodioxole suggests potential antioxidant properties that could protect cells from oxidative stress.
Q & A
Q. Key Challenges :
- Low yields during coupling steps due to steric hindrance.
- Purification difficulties caused by byproducts from incomplete reactions.
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
| Technique | Purpose | Example Conditions | References |
|---|---|---|---|
| NMR Spectroscopy | Confirm structural integrity and purity | ¹H NMR (400 MHz, DMSO-d6) | |
| Mass Spectrometry | Verify molecular weight and fragmentation | ESI-MS in positive ion mode | |
| HPLC | Assess purity (>95% required for bioassays) | C18 column, acetonitrile/water gradient |
Advanced: How can researchers optimize the coupling reaction to improve yield?
Answer:
Methodological Approach :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility .
- Catalyst Optimization : Employ Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings .
- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation .
Q. Example Protocol :
Dissolve reactants in degassed DMF (0.1 M).
Add Pd(OAc)₂ (5 mol%) and K₂CO₃ (2 equiv).
Heat at 60°C under N₂ for 12 hours.
Monitor via TLC (hexane:EtOAc, 3:1).
Expected Yield : 60–75% after column chromatography .
Advanced: How to resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
Answer:
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Compound Purity : Impurities >5% skew results; always validate via HPLC before testing .
Q. Mitigation Strategies :
Standardize Assays : Use validated protocols (e.g., NIH/ATP-based kinase assays) .
Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase studies) .
Dose-Response Curves : Perform triplicate measurements across 8–10 concentrations .
Advanced: What computational methods predict this compound’s interaction with biological targets?
Answer:
Workflow :
Target Identification : Prioritize kinases or DNA topoisomerases based on structural analogs .
Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1ATP for kinase binding) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
Q. Key Findings :
- The nitro group enhances π-π stacking with tyrosine residues in kinase active sites .
- The benzodioxole moiety may improve blood-brain barrier permeability .
Advanced: How does this compound compare to structurally similar analogs in terms of bioactivity?
Answer:
Comparative Analysis :
| Analog | Key Modification | Bioactivity | Reference |
|---|---|---|---|
| Compound A () | Pyrido[1,2-a]pyrimidine substituent | Enhanced kinase inhibition (IC₅₀ 0.2 µM) | |
| Compound B () | Trifluoromethyl group | Improved solubility (LogP 2.1 vs. 3.5) | |
| This Compound | 3-Nitrophenylmethylsulfanyl group | Higher DNA intercalation potential |
Takeaway : The 3-nitrophenyl group increases electrophilicity, potentially enhancing DNA damage in cancer cells .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .
- Stability Monitoring : Check via HPLC every 6 months; discard if degradation >5% .
Advanced: What strategies mitigate toxicity issues observed in preclinical studies?
Answer:
Approaches :
Prodrug Design : Mask the nitro group with acetyl-protected derivatives to reduce off-target effects .
Formulation Optimization : Use liposomal encapsulation to enhance tumor targeting .
Metabolic Profiling : Conduct microsomal assays (human/rat liver S9 fractions) to identify toxic metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
